2-[(2-Methylbenzyl)thio]acetohydrazide
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Overview
Description
2-[(2-Methylbenzyl)thio]acetohydrazide is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.3 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thioether linkage and a hydrazide functional group .
Preparation Methods
The synthesis of 2-[(2-Methylbenzyl)thio]acetohydrazide typically involves the reaction of 2-methylbenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
2-[(2-Methylbenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(2-Methylbenzyl)thio]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbenzyl)thio]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and hydrazide functional groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
2-[(2-Methylbenzyl)thio]acetohydrazide can be compared to other similar compounds, such as:
2-[(2-Methylbenzyl)thio]acetic acid: Similar structure but lacks the hydrazide group.
2-[(2-Methylbenzyl)thio]acetohydrazone: Contains a hydrazone group instead of a hydrazide group.
2-[(2-Methylbenzyl)thio]acetate: An ester derivative of the compound.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-4-2-3-5-9(8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWGSMFRNVBJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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